molecular formula C16H16O2 B7763235 4'-Methyl-biphenyl-4-propanoic acid CAS No. 893641-34-4

4'-Methyl-biphenyl-4-propanoic acid

Cat. No. B7763235
CAS RN: 893641-34-4
M. Wt: 240.30 g/mol
InChI Key: PJGTWJUYKKIZFL-UHFFFAOYSA-N
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Description

4’-Methyl-biphenyl-4-propanoic acid is a chemical compound with the molecular formula C16H16O2 . It is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus . It is also a metabolite of Isopropylbiphenyl, a COX-2 selective inhibitor .


Synthesis Analysis

The synthesis of 4’-Methyl-biphenyl-4-propanoic acid involves the reaction of pinonic acid with bromine in water . Protodeboronation of pinacol boronic esters is another method used in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of 4’-Methyl-biphenyl-4-propanoic acid is represented by the InChI code: 1S/C16H16O2/c1-12-2-7-14 (8-3-12)15-9-4-13 (5-10-15)6-11-16 (17)18/h2-5,7-10H,6,11H2,1H3, (H,17,18) . The molecular weight of the compound is 240.3 .


Physical And Chemical Properties Analysis

4’-Methyl-biphenyl-4-propanoic acid is a white solid . It has a molecular weight of 240.3 . The compound should be stored at room temperature .

Safety and Hazards

4’-Methyl-biphenyl-4-propanoic acid is classified under the GHS07 hazard class . It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

3-[4-(4-methylphenyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-2-7-14(8-3-12)15-9-4-13(5-10-15)6-11-16(17)18/h2-5,7-10H,6,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGTWJUYKKIZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271137
Record name 4′-Methyl[1,1′-biphenyl]-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methyl-biphenyl-4-propanoic acid

CAS RN

893641-34-4
Record name 4′-Methyl[1,1′-biphenyl]-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893641-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-Methyl[1,1′-biphenyl]-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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